molecular formula C14H13N3O3S2 B2725320 2-(ethylthio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 687569-11-5

2-(ethylthio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2725320
CAS RN: 687569-11-5
M. Wt: 335.4
InChI Key: JHRUXWRAOSCMNV-UHFFFAOYSA-N
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Description

2-(ethylthio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the thieno[3,2-d]pyrimidine family, which is known for its diverse biological activities.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

A study on pyrimidine derivatives, including structures similar to the specified compound, demonstrated significant anti-inflammatory and analgesic activities. Compounds in this category were synthesized and evaluated, revealing promising results for potential therapeutic applications in managing pain and inflammation (Sondhi et al., 2009).

Antitumor Activity

Research into thieno[2,3-d]pyrimidine antifolates has uncovered their dual inhibitory action against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), two critical enzymes in cancer cell proliferation. These compounds, showcasing a structure closely related to 2-(ethylthio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, have been identified as potent antitumor agents, indicating their potential in cancer therapy (Gangjee et al., 2008).

Antimicrobial Effects

Synthesis and evaluation of pyridothienopyrimidines and pyridothienotriazines derived from similar structures have shown notable antimicrobial activities. These findings suggest the compound's derivatives could serve as a basis for developing new antimicrobial agents, addressing the growing need for novel therapeutics against resistant microbial strains (Abdel-rahman et al., 2002).

Synthetic Methodologies

Efficient synthetic methodologies for creating thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been developed, highlighting the compound's versatility as a precursor in organic synthesis. These methods pave the way for the generation of a diverse array of biologically active molecules, further expanding its applications in drug discovery and development (Chen et al., 2009).

properties

IUPAC Name

2-ethylsulfanyl-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S2/c1-2-21-14-15-11-7-8-22-12(11)13(18)16(14)9-3-5-10(6-4-9)17(19)20/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRUXWRAOSCMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)[N+](=O)[O-])SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylthio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

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